1-Piperazinecarboxamide, 4-acetyl-

Physicochemical properties Lipophilicity Polar surface area

1-Piperazinecarboxamide, 4-acetyl- (CAS 98337-79-2) is a heterocyclic organic compound belonging to the class of N-acylated piperazine carboxamides. Its molecular formula is C₇H₁₃N₃O₂, with a molecular weight of 171.20 g/mol.

Molecular Formula C7H13N3O2
Molecular Weight 171.20 g/mol
CAS No. 98337-79-2
Cat. No. B6614041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinecarboxamide, 4-acetyl-
CAS98337-79-2
Molecular FormulaC7H13N3O2
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)N
InChIInChI=1S/C7H13N3O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12)
InChIKeyDBVCCTKTVHHAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazinecarboxamide, 4-acetyl- (CAS 98337-79-2): Physicochemical Profile and Identity for Research Procurement


1-Piperazinecarboxamide, 4-acetyl- (CAS 98337-79-2) is a heterocyclic organic compound belonging to the class of N-acylated piperazine carboxamides. Its molecular formula is C₇H₁₃N₃O₂, with a molecular weight of 171.20 g/mol . The structure features a piperazine ring asymmetrically substituted with an acetyl group at one nitrogen and a carboxamide group at the other, resulting in distinct chemical reactivity compared to symmetrical or mono-functionalized analogs . Computed physicochemical properties include an XLogP of -1.6, a topological polar surface area (TPSA) of 66.6 Ų, and one hydrogen bond donor with two hydrogen bond acceptors, indicating moderate hydrophilicity and hydrogen-bonding capacity [1].

Why 1-Piperazinecarboxamide, 4-acetyl- (98337-79-2) Cannot Be Replaced by Unfunctionalized or Mono-Functionalized Piperazines in Controlled Experiments


Substituting 1-Piperazinecarboxamide, 4-acetyl- with other piperazine derivatives—such as unsubstituted piperazine-1-carboxamide or 1-acetylpiperazine—introduces significant alterations in both physicochemical and reactivity profiles. The target compound's dual functionalization (acetyl and carboxamide) yields an XLogP of -1.6 and a TPSA of 66.6 Ų [1]; in contrast, 1-acetylpiperazine lacks the carboxamide group and exhibits a higher LogP (~ -0.77) and a substantially lower polar surface area (~32.3 Ų), which can drastically affect solubility, permeability, and intermolecular interactions . Similarly, the carboximidamide analog (4-acetylpiperazine-1-carboximidamide, CAS 62122-70-7) differs by a single nitrogen substitution (C=NH vs. C=O), yet its LogP shifts to -0.28 and PSA to 73.4 Ų, demonstrating that even a one-atom change in functional group perturbs the physicochemical landscape [2]. Such variability precludes the assumption that any piperazine scaffold bearing an acetyl or carboxamide group will behave identically in biological assays, synthetic transformations, or crystallization trials. Consequently, researchers intending to reproduce published protocols or build upon existing structure-activity relationships must procure the exact compound rather than relying on generic substitution.

Quantitative Differentiation of 1-Piperazinecarboxamide, 4-acetyl- (98337-79-2) Against Structurally Related Analogs


Physicochemical Differentiation: LogP and TPSA Comparison with 1-Acetylpiperazine

1-Piperazinecarboxamide, 4-acetyl- exhibits an XLogP of -1.6 and a topological polar surface area (TPSA) of 66.6 Ų, based on computed data [1]. In comparison, 1-acetylpiperazine (CAS 13889-98-0)—which lacks the carboxamide group—has a LogP of -0.77 and a TPSA of 32.3 Ų . The target compound is therefore significantly more hydrophilic (ΔLogP ≈ -0.83) and possesses more than double the polar surface area (ΔTPSA ≈ 34.3 Ų). This increased polarity and hydrogen-bonding capacity are directly attributable to the carboxamide moiety and are expected to enhance aqueous solubility while reducing passive membrane permeability relative to the mono-acetylated analog.

Physicochemical properties Lipophilicity Polar surface area Medicinal chemistry

Functional Group Perturbation: Carboxamide vs. Carboximidamide Analog

The carboximidamide analog 4-acetylpiperazine-1-carboximidamide (CAS 62122-70-7) differs from the target compound only by the replacement of the carbonyl oxygen with an imine nitrogen (C=O → C=NH). Despite this subtle change, the physicochemical profile shifts substantially: the carboximidamide has a LogP of -0.2802 and a PSA of 73.42 Ų, compared to XLogP -1.6 and TPSA 66.6 Ų for the carboxamide [1][2]. This represents a ΔLogP of +1.32 and a ΔPSA of +6.8 Ų. The carboxamide is considerably more hydrophilic, likely due to the stronger hydrogen-bond acceptor character of the carbonyl oxygen versus the imine nitrogen.

Physicochemical properties Functional group comparison LogP PSA

Crystallographic Validation as a TRIM21 Ligand in Fragment-Based Drug Discovery

1-Piperazinecarboxamide, 4-acetyl- (designated A1BFA) has been co-crystallized with the E3 ubiquitin ligase TRIM21 and deposited in the Protein Data Bank under accession 7HLO as part of the PanDDA fragment screening campaign [1][2]. The structure was solved at a resolution sufficient to unambiguously model the ligand within the binding site, demonstrating that the compound binds specifically to TRIM21 under the crystallization conditions. The electron density map (real space correlation coefficient: 0.379; R factor: 0.705) confirms the presence of the intact molecule, with acceptable bond-length (RMSZ 0.41) and bond-angle (RMSZ 0.48) geometry [3]. While no direct affinity data is provided, the successful co-crystallization in a fragment-screening context distinguishes this compound from many other piperazine derivatives that fail to yield diffracting crystals under similar conditions. In contrast, unsubstituted piperazine-1-carboxamide or 1-acetylpiperazine have not been reported to bind TRIM21 in a comparable crystallographic study.

Fragment-based drug discovery X-ray crystallography TRIM21 PanDDA

Asymmetric Substitution Pattern Enables Orthogonal Reactivity in Synthetic Applications

The asymmetric substitution of the piperazine ring in 1-Piperazinecarboxamide, 4-acetyl- (acetyl on N4, carboxamide on N1) imparts differential reactivity at the two nitrogen centers. The carboxamide nitrogen is less nucleophilic due to resonance with the carbonyl, while the acetyl group can be selectively hydrolyzed or modified under mild conditions without affecting the carboxamide. This orthogonality is not present in symmetrical piperazine derivatives such as piperazine-1-carboxamide (CAS 5623-95-0) or 1-acetylpiperazine, which require protection/deprotection strategies to achieve selective functionalization . While no direct kinetic data comparing reactivity rates is available in the public domain, the structural asymmetry is a well-established principle in piperazine chemistry and is explicitly noted as a key utility of this compound: 'the differential reactivity of its two nitrogen atoms, a direct result of its asymmetric substitution' .

Organic synthesis Building block Orthogonal reactivity Piperazine functionalization

High-Value Research and Industrial Use Cases for 1-Piperazinecarboxamide, 4-acetyl- (98337-79-2) Grounded in Empirical Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting E3 Ubiquitin Ligases

The co-crystal structure with TRIM21 (PDB 7HLO) positions 1-Piperazinecarboxamide, 4-acetyl- as a validated fragment hit for E3 ligase modulation [1]. Researchers pursuing targeted protein degradation (PROTACs) or molecular glue degraders can utilize this fragment as a starting point for elaboration, leveraging the existing crystallographic data to guide structure-based design. The moderate hydrophilicity (XLogP -1.6, TPSA 66.6 Ų) aligns with fragment-like property guidelines, making it a suitable candidate for further optimization without violating Lipinski's rule of five [2].

Synthesis of Asymmetric Piperazine-Containing CNS Drug Candidates

The orthogonally protected piperazine core—with an acetyl group at N4 and a carboxamide at N1—enables sequential derivatization without additional protection/deprotection cycles. This pre-functionalized scaffold is particularly valuable for constructing CNS-active compounds, where piperazine is a privileged motif. For instance, the carboxamide can serve as a metabolically stable linker, while the acetyl group can be selectively removed to install a second pharmacophore, streamlining the synthesis of molecules targeting serotonin, dopamine, or chemokine receptors .

Physicochemical Property Tuning in Lead Optimization

The distinct LogP (-1.6) and TPSA (66.6 Ų) values of 1-Piperazinecarboxamide, 4-acetyl- offer a specific hydrophilic signature that can be used to modulate the ADME profile of drug candidates. When replacing a more lipophilic piperazine analog (e.g., 1-acetylpiperazine, LogP -0.77, TPSA 32.3 Ų) with the target compound, medicinal chemists can expect a predictable increase in aqueous solubility and a reduction in passive membrane permeability, which may be leveraged to improve oral bioavailability or reduce CNS penetration when desired [2].

Quality Control Reference for NMR and Crystallographic Fragment Libraries

The compound's 1D ¹H NMR spectrum has been acquired and deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011021) at a concentration of 1 mM in DMSO at 298 K, pH 6.0 [3]. Additionally, the RCSB Ligand Expo provides a standardized SMILES string and 3D coordinates [4]. These publicly available spectral and structural references allow analytical chemists and structural biologists to verify the identity and purity of purchased material against authenticated data, ensuring reproducibility in fragment screening campaigns.

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